Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based small molecule characterized by a 2-oxo-1,2-dihydroquinoline core. Key structural features include:
- 7-Chloro substituent: Enhances electronegativity and influences binding interactions.
- Ethyl carboxylate at position 3: A common ester group facilitating synthetic modifications.
This compound shares a structural framework with bioactive molecules targeting infections and enzymatic pathways, as seen in related derivatives .
Properties
Molecular Formula |
C19H15ClF2N2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
ethyl 7-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)16-17(23-9-10-3-5-12(21)8-14(10)22)13-6-4-11(20)7-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
InChI Key |
YPDJVVONDYXRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, using 2,4-difluorobenzyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally analogous, differing primarily in substituents at position 4 and the quinoline core:
*logP values estimated via comparative analysis.
Key Observations :
- Electron-Withdrawing Effects : The 7-chloro substituent (common in target and BB14184/F474-2971) may strengthen hydrophobic binding in enzyme active sites, whereas hydroxylation (as in ) introduces polarity for hydrogen bonding.
- Synthetic Accessibility: The 2,4-difluorobenzylamino group requires specialized reagents (e.g., 2,4-difluorobenzyl chloride) and reductive amination conditions, as seen in .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s solubility is expected to be lower than hydroxylated derivatives (e.g., ) due to higher logP. F474-2971 has a logSw (water solubility) of -4.49, suggesting similar challenges .
- Metabolic Stability: Fluorination at the benzyl group (target compound) may reduce oxidative metabolism compared to non-fluorinated analogues like F474-2971 .
- The target compound’s difluorobenzyl group could enhance selectivity for bacterial targets over mammalian enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
